3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 954248-50-1
VCID: VC11895754
InChI: InChI=1S/C19H23FN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F
Molecular Formula: C19H23FN2O4S
Molecular Weight: 394.5 g/mol

3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

CAS No.: 954248-50-1

Cat. No.: VC11895754

Molecular Formula: C19H23FN2O4S

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide - 954248-50-1

Specification

CAS No. 954248-50-1
Molecular Formula C19H23FN2O4S
Molecular Weight 394.5 g/mol
IUPAC Name 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C19H23FN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3
Standard InChI Key DKSUXCKAQWQFHO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F

Introduction

Chemical Structure and Functional Significance

Molecular Architecture

The compound’s structure integrates a benzene ring substituted with fluorine (at position 3), methoxy (at position 4), and a sulfonamide group (at position 1). The sulfonamide moiety is further extended via an ethyl linker to a 2-phenylmorpholine group. This arrangement creates a hybrid scaffold combining aromatic, heterocyclic, and sulfonamide elements.

Key structural features include:

  • Sulfonamide Group (-SO2_2NH-): Known for hydrogen-bonding capabilities, this group enhances target binding affinity, particularly in enzyme inhibition .

  • Morpholine Ring: A six-membered oxygen- and nitrogen-containing heterocycle that improves solubility and modulates pharmacokinetics.

  • Fluoro and Methoxy Substituents: Electron-withdrawing (fluoro) and electron-donating (methoxy) groups influence electronic distribution, affecting reactivity and interaction with biological targets .

The molecular formula is C20_{20}H24_{24}FN2_2O4_4S, with a molar mass of 413.48 g/mol.

Synthesis and Optimization

Challenges and Solutions

  • Steric Hindrance: Bulky substituents on the benzene ring may impede reaction efficiency. Using microwave-assisted synthesis or high-pressure conditions can accelerate kinetics.

  • Purification: Chromatography or recrystallization is essential to isolate the target compound from byproducts like unreacted amines or sulfonyl chlorides.

Biological Activity and Mechanism

Anti-Inflammatory and Analgesic Prospects

Compounds with sulfonamide-morpholine hybrids demonstrate reduced ulcerogenic potential compared to traditional NSAIDs. For instance, THZD1 and THZD2 show 85–92% reduction in ulcer incidence relative to celecoxib, linked to their selective COX-II inhibition . The fluorine atom in the target compound could further modulate selectivity and metabolic stability.

Comparative Analysis with Analogous Compounds

CompoundStructural FeaturesBiological Activity
THZD1Thiazolidine-2,4-dione coreCOX-II inhibition (IC50_{50} = 0.8 μM)
PYZ44Benzophenone-sulfonamide hybrid58% COX-II inhibition at 100 μM
3,5-Dimethoxy DerivativeMethoxy-rich benzamide-morpholineAntibacterial, anticancer leads

The target compound’s unique fluorinated sulfonamide architecture positions it as a candidate for conditions requiring high target specificity and reduced off-target effects.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with COX-II, iNOS, and other inflammatory mediators using X-ray crystallography or molecular docking .

  • Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism in preclinical models.

  • Toxicity Screening: Evaluate acute and chronic toxicity to establish safety margins.

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